molecular formula C₇H₁₁NO₂ B018308 Hypoglycin CAS No. 156-56-9

Hypoglycin

Cat. No. B018308
CAS RN: 156-56-9
M. Wt: 141.17 g/mol
InChI Key: OOJZCXFXPZGUBJ-RITPCOANSA-N
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Description

Hypoglycin, specifically Hypoglycin A, is a non-protein amino acid primarily identified in the unripe fruit of the ackee tree (Blighia sapida), which is a significant dietary element in Jamaica. It is known for its profound hypoglycemic effects, attributed to its unique structure that includes a cyclopropane ring and a methylene group, features not found in protein amino acids. Hypoglycin's presence is not limited to ackee but also found in sycamore fruits and seeds of Billia hippocastanum, among other species, suggesting a broader distribution and significance across different plant species (Manchester, 1974).

Synthesis Analysis

The synthesis of Hypoglycin A has been a subject of interest due to its unique structure and biological activity. Early synthetic efforts described the synthesis via the allenic intermediate, diethyl 1-formylaminopenta-3,4-diene-1,1-dicarboxylate, demonstrating the compound's complex configuration as (+)-(2S:4S)-2-amino-4,5-methanohex-5-enoic acid (Black & Landor, 1968). Additionally, a more recent approach achieved the total synthesis of (±)-Hypoglycin A, further illustrating the methodological advancements in synthesizing this compound and shedding light on its structural intricacies (Kong Fan-lun, 2008).

Molecular Structure Analysis

The molecular structure of Hypoglycin A is distinctive due to its cyclopropane ring and a methylene group. These features contribute to its biological activity and the challenges in its synthesis. The configuration of Hypoglycin A has been established through degradation studies and its synthesis, confirming its complex stereochemistry (Black & Landor, 1968).

Chemical Reactions and Properties

Hypoglycin and related compounds exert their hypoglycemic effects by interfering with gluconeogenesis, primarily through their metabolites' capacity to inhibit specific enzymes in the fatty acid oxidation pathway. This inhibition results in decreased levels of critical cofactors and a subsequent reduction in gluconeogenesis efficiency, illustrating a clear link between the chemical properties of Hypoglycin and its biological effects (Bressler, Corredor, & Brendel, 1969).

Scientific Research Applications

  • Mechanism for Teratogenesis

    Hypoglycin inhibits C14-leucine incorporation into protein, potentially acting as a leucine analogue and causing teratogenic effects (Hicks et al., 1974).

  • Pathogenesis of Jamaican Vomiting Sickness

    It increases isovaleric acid and α-methylbutyric acid in rats, contributing to the pathogenesis of Jamaican vomiting sickness (Tanaka, Isselbacher, & Shih, 1972).

  • Impact on Liver Glycogen and Hyperglycemia

    Hypoglycin A reduces hydrocortisone-induced liver glycogen deposition and hyperglycemia in adrenalectomized rats (Ringler et al., 1959).

  • Effects on Fatty Acid Metabolism

    It induces hypoglycemia in rats and affects fatty acid metabolism, causing an increase in non-esterified fatty acids and total lipids in the liver (Mckerns et al., 1960).

  • Delayed Hypoglycemia and Insulin Sensitivity

    Hypoglycin-A causes delayed hypoglycemia and affects glucose tolerance and insulin sensitivity (Feng & Patrick, 1958).

  • Effects on Gluconeogenesis

    It and related compounds profoundly impact gluconeogenesis, affecting tissue levels of free carnitine and coenzyme A (Bressler, Corredor, & Brendel, 1969).

  • Interference with Glucose Production

    Hypoglycin A interferes with glucose production by kidney and liver slices in vitro, potentially affecting the activities of fructose-1,6-diphosphatase and glucose-6-phosphatase (Patrick, 1966).

  • Toxicity and Jamaican Vomiting Sickness

    Associated with vomiting sickness, it causes acute hypoglycemia, depletion of liver glycogen, and frequently death (Brooks & Audretsch, 1970).

  • Amino Acid Abnormalities

    Hypoglycin induces amino acid abnormalities similar to those seen in Reye's syndrome (Shih & Tanaka, 1978).

  • Effects on Insulin Release

    It can induce severe hypoglycemia without significantly changing insulin levels (Mills et al., 1987).

  • Atypical Myopathy in Horses

    Hypoglycin A, found in Acer pseudoplatanus (European sycamore maple) plants, can cause atypical myopathy in horses (Gröndahl et al., 2015).

  • Biochemistry of Hypoglycin

    It is a non-protein amino acid not found in protein amino acids (Manchester, 1974).

properties

IUPAC Name

(2S)-2-amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZCXFXPZGUBJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C=C1C[C@@H]1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878975
Record name Hypoglycine A
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Molecular Weight

141.17 g/mol
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Physical Description

Yellow solid; [Merck Index]
Record name Hypoglycine A
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Mechanism of Action

Unripe ackee contains hypoglycin A, a water-soluble liver toxin that induces hypoglycemia by inhibiting gluconeogenesis secondary to its limiting of cofactors (CoA and carnitine) essential for oxidation of long-chain fatty acids.[, ...SUGGESTED THAT TOXICITY IS DUE TO FORMATION OF METHYLENECYCLOPROPANE ACETIC ACID, WHICH INHIBITS THE OXIDN OF FATTY ACIDS, AND THAT THEIR ACCUMULATION DECR RESPIRATION AND UNCOUPLES PHOSPHORYLATION. /JAMACAN VOMITING SICKNESS/, ..hypoglycin A, isolated from the fruit, may interfere with oxidation of fatty acids, so that glycogen stores have to be metabolized for energy, with depletion of carbohydrates, resulting in hypoglycemia. /Jamacian vomiting sickness/, ... Short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH) and isovaleryl-CoA (IVDH) dehydrogenases were severely and irreversibly inactivated by /(methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin/ , while 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) was only slowly and mildly inactivated. Long-chain acyl-CoA dehydrogenase (LCADH) was not significantly inactivated, even after prolonged incubation with MCPA-CoA. Inactivation of SCADH, MCADH and IVDH was effectively prevented by the addition of substrate. This mode of inactivation by MCPA-CoA explains the urinary metabolite profile in hypoglycin treated-rats, which includes large amounts of metabolites from fatty acids and leucine, and relatively small amounts of those from valine and isoleucine., For more Mechanism of Action (Complete) data for HYPOGLYCIN (6 total), please visit the HSDB record page.
Record name HYPOGLYCIN
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Product Name

Hypoglycin

Color/Form

Yellow plates from methanol + water

CAS RN

156-56-9
Record name Hypoglycin A
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Record name Hypoglycin
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Record name Hypoglycine A
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Record name (2S)-2-amino-3-[(1R)-2-methylenecyclopropyl]propanoic acid
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Record name HYPOGLYCINE A
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Record name HYPOGLYCIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

280-284 °C
Record name HYPOGLYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,850
Citations
R Bressler, C Corredor, K Brendel - Pharmacological Reviews, 1969 - ASPET
Hypoglycin and hypoglycin-like compounds cause profound hypoglycemia which may be largely attributed to their effects on gluconeogenesis. The toxicity of these agents is due to their …
Number of citations: 203 pharmrev.aspetjournals.org
KK Chen, RC Anderson, MC McCowen… - Journal of Pharmacology …, 1957 - ASPET
… least, hypoglycin A is effective by mouth. The blood sugar of alloxanized rats also falls after hypoglycin A. … Emesis also occurs with hypoglycin B in pigeons—the only species of animals …
Number of citations: 70 jpet.aspetjournals.org
HSA Sherratt - Trends in Pharmacological Sciences, 1986 - cell.com
… Since its isolation there has been a sustained interest in hypoglycin, and this review will mainly describe work during the last 15 years. Space does not allow mention of all workers who …
Number of citations: 106 www.cell.com
PC Feng, SJ Patrick - British Journal of Pharmacology and …, 1958 - Wiley Online Library
… hypoglycin-B and occurs in both the seeds and the edible aurillus of the ackee. Hypoglycin-… MATERIAL AND METHODS The hypoglycin-A used in the present study was isolated from …
Number of citations: 59 bpspubs.onlinelibrary.wiley.com
KL Manchester - FEBS Letters, 1974 - core.ac.uk
… hypoglycin administration, 2) hypoglycin increased glucose oxidation in the intact animal, 3) liver glycogen was depleted after hypoglycin … the effects of hypoglycin. More direct evidence …
Number of citations: 14 core.ac.uk
SJ Patrick - Canadian Journal of Biochemistry and Physiology, 1962 - cdnsciencepub.com
… With diaphragms, hypoglycin A increased conversion of glucose C 14 to glycogen and carbon … of hypoglycin. Theories on the mechanism of action of hypoglycin A are discussed. …
Number of citations: 92 cdnsciencepub.com
CH Hassall, K Reyle, P Feng - Nature, 1954 - nature.com
… hypoglycin A, but the toxicity was more than doubled when fasted animals were used. Hypoglycin B was approximately half as toxic as hypoglycin … investigations on hypoglycin A and R …
Number of citations: 151 www.nature.com
CH Hassall, K Reyle - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… Hypoglycin B was approximately half as toxic as hypoglycin A. The most striking … The estimation of the concentration of hypoglycin A in the arillus provides evidence in support of the …
Number of citations: 161 www.ncbi.nlm.nih.gov
C Von Holt, M Von Holt, H Böhm - … et Biophysica Acta (BBA)-Lipids and …, 1966 - Elsevier
… hypoglycin is present mainly in the unripe fruit and in small amounts in the ripe fruit of the tree Blighia sapida K6nig, native in West Africa and iml~)rted to the West IndiesL Hypoglycin …
Number of citations: 94 www.sciencedirect.com
F Boemer, M Deberg, R Schoos, E Baise… - … of Chromatography B, 2015 - Elsevier
… an assay to also quantify hypoglycin A in order to propose an extended panel (acylcarnitines + hypoglycin A). Accordingly, knowing that hypoglycin A chemical structure exhibits amino …
Number of citations: 26 www.sciencedirect.com

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